molecular formula C9H12F3NO B7787091 (3Z)-1,1,1-trifluoro-4-(piperidin-1-yl)but-3-en-2-one

(3Z)-1,1,1-trifluoro-4-(piperidin-1-yl)but-3-en-2-one

Cat. No.: B7787091
M. Wt: 207.19 g/mol
InChI Key: YRUDOVWQRCMGOY-DAXSKMNVSA-N
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Description

(3Z)-1,1,1-Trifluoro-4-(piperidin-1-yl)but-3-en-2-one is a fluorinated enone derivative featuring a piperidin-1-yl substituent at the 4-position and a Z-configured double bond.

Properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-piperidin-1-ylbut-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO/c10-9(11,12)8(14)4-7-13-5-2-1-3-6-13/h4,7H,1-3,5-6H2/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUDOVWQRCMGOY-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C\C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-1,1,1-trifluoro-4-(piperidin-1-yl)but-3-en-2-one is an organic compound notable for its trifluoromethyl group and piperidine moiety. With a molecular formula of C9H12F3NO and a molecular weight of approximately 207.19 g/mol, this compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas.

Structural Characteristics

The compound features a conjugated system due to the double bond between carbon atoms in the butenone structure. This structural configuration enhances its reactivity and biological activity. The presence of the trifluoromethyl group increases lipophilicity, which can influence pharmacokinetic properties.

Property Value
Molecular FormulaC9H12F3NO
Molecular Weight207.19 g/mol
Functional GroupsTrifluoromethyl, Piperidine
Structural FeaturesConjugated double bond

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

  • Inhibition of Cell Proliferation : Related structures have shown promise as inhibitors of cell proliferation and protein kinases, making them potential candidates for cancer treatment. The piperidine ring often correlates with improved binding affinity to biological targets.
  • Antimicrobial Properties : Similar piperidine derivatives have been studied for their antifungal activity against resistant strains of Candida auris. These studies highlight the importance of structural modifications in enhancing biological efficacy .
  • Mechanism of Action : Interaction studies suggest that this compound may act through various mechanisms, including disruption of cellular signaling pathways via protein kinase inhibition.

Case Study 1: Anticancer Activity

A study investigated the effects of piperidine-based compounds on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth. The mechanism was attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Antifungal Activity

In a recent study on antifungal agents against Candida auris, several piperidine derivatives were synthesized and tested. Compounds demonstrated MIC values ranging from 0.24 to 0.97 μg/mL against clinical isolates. The most effective compounds induced apoptosis and disrupted plasma membrane integrity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound Name Structural Characteristics Unique Features
(Z)-1,1,1-trifluoro-4-piperidino-3-buten-2-oneSimilar trifluoromethyl and piperidine groupsSlightly different stereochemistry
4-Ethoxy-1,1,1-trifluoro-4-piperidin-1-yl-but-3-enContains an ethoxy substituentAlters lipophilicity and solubility
(E)-4-(piperidin-1-yl)but-3-en-2-oneLacks trifluoromethyl groupMore polar due to absence of fluorine

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural and electronic differences between the target compound and its analogs:

Compound Name Substituent Configuration Molecular Weight (g/mol) Key Properties Applications
(3Z)-1,1,1-Trifluoro-4-(piperidin-1-yl)but-3-en-2-one Piperidin-1-yl Z 205.18 (calculated) Hypothetical: Electron donation via piperidine lone pairs; potential intramolecular charge transfer (ICT) Optical materials, pharmaceuticals (inferred)
(3Z)-1,1,1-Trifluoro-4-hydroxy-4-(naphthalen-2-yl)but-3-en-2-one Hydroxy, naphthalen-2-yl Z 266.21 High hyperpolarizability (β₀ = 4.21 × 10⁻³⁰ esu), strong NLO activity, ICT via π-conjugation Optical switching, telecommunications
(E)-1,1,1-Trifluoro-4-(1H-pyrrol-2-yl)but-3-en-2-one Pyrrol-2-yl E 189.13 Pyrrole’s electron-rich nature may enhance reactivity; limited conjugation due to E-configuration Synthetic intermediates (speculative)
(E)-1,1,1-Trifluoro-4-(furan-2-yl)but-3-en-2-one Furan-2-yl E 190.12 Moderate electron withdrawal from furan oxygen; steric hindrance from E-configuration Organic electronics (speculative)
(3Z)-4-(2,3,5-Trimethylphenyl)but-3-en-2-one 2,3,5-Trimethylphenyl Z 188.26 (calculated) Steric bulk reduces reactivity; Z-configuration enhances planarity Not specified

Key Comparative Insights

Substituent Effects
  • However, the lack of extended π-conjugation (compared to naphthalene) may limit NLO performance.
  • Naphthalen-2-yl () : The fused aromatic system enables extensive π-delocalization, resulting in high hyperpolarizability (β₀) and NLO efficacy. The hydroxy group further stabilizes the structure through intramolecular hydrogen bonding .
  • Heteroaromatic Substituents (Pyrrole, Furan) : Pyrrole’s nitrogen lone pairs offer stronger electron donation than furan’s oxygen, but the E-configuration in both analogs disrupts conjugation, reducing ICT efficiency compared to Z-configured compounds .
Stereochemical Impact
  • The Z-configuration in the target compound and the naphthyl derivative promotes a planar geometry, enhancing conjugation and ICT. In contrast, E-isomers (pyrrole, furan analogs) exhibit steric clashes between substituents, reducing planarity and electronic delocalization .
Hyperpolarizability and NLO Activity
  • The naphthyl derivative demonstrates exceptional NLO performance (β₀ = 4.21 × 10⁻³⁰ esu) due to its conjugated aromatic system and hydroxy group, making it suitable for optical applications . The target compound’s piperidinyl group may exhibit moderate NLO activity, though likely inferior to naphthalene-based systems.
Stability and Reactivity
  • Trimethylphenyl Derivative () : Steric bulk from methyl groups increases stability but reduces reactivity, a trade-off absent in the target compound’s piperidinyl group .

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